4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound characterized by its complex structure, which includes a bromine atom, a tert-butoxycarbonyl group, and a carboxylic acid functionality. The molecular formula of this compound is , and it has a molecular weight of approximately 356.22 g/mol. The presence of the bromine atom at the fourth position of the indene ring and the tert-butoxycarbonyl group at the first position contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .
These reactions make it a versatile building block for synthesizing more complex molecules .
The synthesis of 4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves several steps:
These methods highlight the compound's synthetic accessibility for research and industrial applications .
4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid has several potential applications:
The versatility of this compound makes it valuable in both academic research and industrial settings .
Research into the interaction of 4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid with biological targets is still emerging. Initial studies suggest that it may interact with proteins and enzymes through hydrogen bonding and ionic interactions due to its amino and carboxylic acid groups. These interactions could influence various biochemical pathways, though more detailed studies are needed to confirm these hypotheses and identify specific targets .
Several compounds share structural similarities with 4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid | Lacks tert-butoxycarbonyl group; simpler structure | |
| 4-Bromoindane | More straightforward structure; lacks carboxylic acid functionality | |
| 2,3-Dihydroindene | Basic indene structure; no functional groups attached |
The uniqueness of 4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid lies in its combination of functional groups that allow for diverse reactivity patterns and potential biological activity not observed in simpler indene derivatives. Its structural complexity makes it particularly interesting for synthetic chemists and biochemists alike .